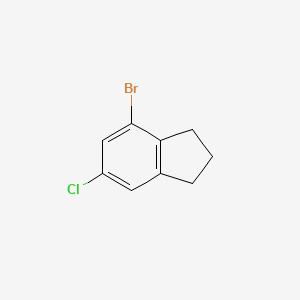

4-Bromo-6-chloro-2,3-dihydro-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDPLEFLDMABKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 4 Bromo 6 Chloro 2,3 Dihydro 1h Indene

Electrophilic Aromatic Substitution Reactions on the Halogenated Aromatic Ring

The benzene (B151609) ring of 4-bromo-6-chloro-2,3-dihydro-1H-indene is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effects of the bromine and chlorine substituents. However, these halogens are also ortho-, para-directing because of the ability of their lone pairs to stabilize the intermediate arenium ion through resonance. The fused alkyl ring (the dihydroindene part) acts as a weak activating group and is also ortho-, para-directing.

The regiochemical outcome of EAS reactions on this substrate is determined by the combined directing effects of the chloro, bromo, and alkyl groups. The positions ortho and para to the activating alkyl group are C-7 and C-5. The position ortho to the bromine is C-5, and the position para is unavailable. The position ortho to the chlorine is C-5 and C-7. Therefore, electrophilic attack is most likely to occur at the C-5 and C-7 positions, with the precise distribution of products depending on the specific electrophile and reaction conditions. For instance, in the nitration of similarly substituted dihaloacetanilides, substitution often occurs at the position directed by the activating acetamido group, even in the presence of deactivating halogens. researchgate.net

| Electrophilic Aromatic Substitution | Reagents | Expected Major Products |

| Nitration | HNO₃ / H₂SO₄ | 4-Bromo-6-chloro-5-nitro-2,3-dihydro-1H-indene and 4-Bromo-6-chloro-7-nitro-2,3-dihydro-1H-indene |

| Bromination | Br₂ / FeBr₃ | 4,5-Dibromo-6-chloro-2,3-dihydro-1H-indene and 4,7-Dibromo-6-chloro-2,3-dihydro-1H-indene |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(4-Bromo-6-chloro-2,3-dihydro-1H-inden-5-yl)ethan-1-one and 1-(4-Bromo-6-chloro-2,3-dihydro-1H-inden-7-yl)ethan-1-one |

Nucleophilic Substitution Reactions Involving Bromine and Chlorine Substituents

Aryl halides like this compound are generally resistant to classical nucleophilic aromatic substitution (SNAr) unless the ring is activated by strongly electron-withdrawing groups in the ortho and/or para positions, which is not the case here. pressbooks.publibretexts.org Therefore, direct displacement of the bromine or chlorine atoms by common nucleophiles under standard conditions is unlikely.

However, the bromine and chlorine substituents can participate in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in such reactions. Palladium-catalyzed couplings, such as Suzuki, Heck, and Sonogashira reactions, are expected to proceed selectively at the C-4 position. For these reactions to occur at the C-6 position, more forcing conditions or specialized catalyst systems would likely be required.

| Cross-Coupling Reaction | Catalyst | Reagents | Expected Product |

| Suzuki Coupling | Pd(PPh₃)₄ | ArB(OH)₂, Na₂CO₃ | 4-Aryl-6-chloro-2,3-dihydro-1H-indene |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | R-C≡CH | 4-(Alkynyl)-6-chloro-2,3-dihydro-1H-indene |

Reduction and Oxidation Reactions of the Dihydroindene Ring System

The dihydroindene ring system of this compound can undergo both reduction and oxidation reactions, primarily at the benzylic positions (C-1 and C-3) and on the aromatic ring itself under certain conditions.

Reduction: The halogen substituents on the aromatic ring can be removed via catalytic hydrogenation. Generally, the carbon-bromine bond is more readily cleaved than the carbon-chlorine bond under these conditions. organic-chemistry.orgorganic-chemistry.org Selective reduction of the bromine at C-4 can be achieved using a palladium-on-carbon catalyst under neutral conditions, leaving the chlorine at C-6 intact. organic-chemistry.org More vigorous conditions would be necessary to reduce the chlorine. The aromatic ring itself can be hydrogenated to a cyclohexane (B81311) ring under harsh conditions, such as high pressure and temperature with a platinum or rhodium catalyst. libretexts.orglibretexts.org

Oxidation: The benzylic C-H bonds of the dihydroindene ring are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the alkyl portion of the molecule. researchgate.netlibretexts.orgnih.govnitrkl.ac.inlookchem.com Under vigorous conditions, the dihydroindene ring can be cleaved to yield a dicarboxylic acid. More controlled oxidation can lead to the formation of a ketone at one of the benzylic positions, yielding an indanone derivative. For example, the oxidation of indane itself can produce 1-indanone. researchgate.net Benzylic bromination followed by a Kornblum-type oxidation provides a two-step method for achieving this transformation. researchgate.net

| Reaction | Reagents | Expected Product |

| Selective Reductive Dehalogenation | H₂, Pd/C, neutral conditions | 6-Chloro-2,3-dihydro-1H-indene |

| Exhaustive Reductive Dehalogenation | H₂, Pd/C, vigorous conditions | 2,3-Dihydro-1H-indene |

| Aromatic Ring Hydrogenation | H₂ (high pressure), PtO₂ or Rh/C | 4-Bromo-6-chloro-octahydro-1H-indene |

| Benzylic Oxidation | KMnO₄, heat | 4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one |

Skeletal Rearrangements and Ring Expansion Reactions of Halogenated Indenes

The indane skeleton, particularly when functionalized, can undergo skeletal rearrangements, often driven by the formation of carbocationic intermediates. Wagner-Meerwein rearrangements, which involve a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center, are a common class of such transformations. researchgate.netwikipedia.orgmychemblog.comlibretexts.orgyoutube.com In the context of this compound, the generation of a carbocation at a benzylic position, for instance through the loss of a leaving group or protonation of a double bond in a related indene (B144670) derivative, could initiate such a rearrangement.

Ring expansion of the five-membered ring in indene derivatives to form six-membered naphthalene (B1677914) derivatives is a known transformation. acs.orgnih.govnih.govuoa.gr These reactions can proceed through various mechanisms, including those involving carbene intermediates or transition metal catalysis. For example, the reaction of indene with a carbene can lead to a cyclopropane (B1198618) intermediate which then undergoes an electrocyclic ring-opening to a cycloheptatriene, which can subsequently rearrange. While specific examples involving this compound are not prevalent in the literature, it is conceivable that under appropriate conditions, it could be converted to a substituted naphthalene.

Radical Chemistry and Halogen-Mediated Cyclizations

The benzylic hydrogens of the dihydroindene ring are particularly susceptible to free-radical halogenation. pearson.comchemistrysteps.commasterorganicchemistry.comyoutube.com This reaction typically proceeds via a free-radical chain mechanism initiated by UV light or a radical initiator. Bromination is generally more selective than chlorination, favoring substitution at the most stable radical position. In the case of this compound, the benzylic positions (C-1 and C-3) would be the primary sites of radical attack due to the resonance stabilization of the resulting benzylic radical by the aromatic ring. chemistrysteps.com

Photochemical reactions can also induce cyclizations in appropriately substituted haloarenes. mdpi.com For instance, an alkene substituent on a halogenated aromatic ring can undergo intramolecular photocyclization. While this compound itself does not possess a pendant alkene for such a reaction, derivatives of this compound could potentially be designed to undergo halogen-mediated cyclizations upon irradiation.

| Reaction | Reagents | Expected Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | 1-Bromo-4-bromo-6-chloro-2,3-dihydro-1H-indene and 3-Bromo-4-bromo-6-chloro-2,3-dihydro-1H-indene |

Advanced Characterization and Spectroscopic Analysis in the Study of 4 Bromo 6 Chloro 2,3 Dihydro 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Halogenated Dihydroindenes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In the ¹H NMR spectrum of 4-Bromo-6-chloro-2,3-dihydro-1H-indene, the protons on the aromatic ring and the aliphatic chain would exhibit distinct chemical shifts and coupling patterns. The aromatic protons are expected to appear as distinct signals in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effects of the benzene (B151609) ring and the attached halogen atoms. The specific substitution pattern—a bromine atom at position 4 and a chlorine atom at position 6—would lead to a predictable splitting pattern for the remaining aromatic protons.

The aliphatic protons of the dihydroindene moiety would resonate in the upfield region of the spectrum. The protons on the methylene (B1212753) groups at positions 1, 2, and 3 would likely show complex splitting patterns due to spin-spin coupling with adjacent non-equivalent protons. The integration of these signals would correspond to the number of protons in each unique environment, further confirming the structure.

The ¹³C NMR spectrum provides complementary information by revealing the number of unique carbon environments within the molecule. The carbon atoms of the aromatic ring would appear at lower field (δ 120-150 ppm), with those directly bonded to the halogens showing characteristic shifts. The aliphatic carbons would be found at a higher field (δ 20-40 ppm).

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| C1 | - | ~30-40 |

| C2 | - | ~25-35 |

| C3 | - | ~30-40 |

| C3a | - | ~140-150 |

| C4 | - | ~115-125 (C-Br) |

| C5 | ~7.0-7.5 | ~125-135 |

| C6 | - | ~130-140 (C-Cl) |

| C7 | ~7.0-7.5 | ~120-130 |

| C7a | - | ~140-150 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₉H₈BrCl.

The presence of bromine and chlorine atoms, each with characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), would result in a distinctive isotopic cluster for the molecular ion peak [M]⁺. This unique pattern serves as a definitive indicator of the presence and number of these halogen atoms in the molecule.

Electron Ionization (EI) mass spectrometry would also induce fragmentation of the molecule, providing valuable structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms (as X• or HX) and benzylic cleavage. The analysis of these fragment ions helps to piece together the molecular structure.

| Adduct | m/z (predicted) | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 230.95706 | 143.3 |

| [M+Na]⁺ | 252.93900 | 157.3 |

| [M-H]⁻ | 228.94250 | 150.7 |

| [M]⁺ | 229.94923 | 162.4 |

Data sourced from PubChem predictions. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features.

Key expected vibrational modes include:

C-H stretching (aromatic): Typically observed in the region of 3000-3100 cm⁻¹.

C-H stretching (aliphatic): Expected in the 2850-3000 cm⁻¹ range, corresponding to the CH₂ groups of the dihydroindene ring.

C=C stretching (aromatic): Aromatic ring skeletal vibrations usually appear in the 1450-1600 cm⁻¹ region.

C-Cl stretching: This vibration is typically found in the fingerprint region, around 600-800 cm⁻¹.

C-Br stretching: This bond vibration is also found in the fingerprint region, generally at lower wavenumbers than C-Cl, around 500-600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-Cl | Stretching | 600-800 |

| C-Br | Stretching | 500-600 |

Advanced Vibrational and Electronic Spectroscopies for Molecular Structure and Dynamics

Beyond the foundational techniques of NMR, MS, and IR, advanced spectroscopic methods can provide deeper insights into the molecular structure and dynamics of halogenated compounds.

Raman Spectroscopy , a complementary technique to IR spectroscopy, can provide information about molecular vibrations. The selection rules for Raman and IR are different, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. This can be particularly useful for identifying vibrations of the carbon skeleton and the carbon-halogen bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* transitions within the aromatic ring. The presence of halogen substituents can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indane.

These advanced techniques, in conjunction with computational modeling, can offer a more complete picture of the electronic structure and photophysical properties of this compound.

Computational Chemistry and Theoretical Investigations of 4 Bromo 6 Chloro 2,3 Dihydro 1h Indene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4-bromo-6-chloro-2,3-dihydro-1H-indene, DFT calculations can elucidate how the presence of both bromine and chlorine atoms on the aromatic ring impacts the electron distribution and, consequently, the molecule's reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. Halogenation is known to influence these frontier orbitals; for instance, the introduction of electron-withdrawing halogens can lower the LUMO energy, potentially making the molecule more susceptible to nucleophilic attack. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show negative potential around the halogen atoms, particularly the more electronegative chlorine, and positive potential in other regions, indicating sites prone to electrophilic and nucleophilic interactions, respectively. A study on 2,3-dihydro-1H-indene and its dione (B5365651) derivative showed how functional group changes are reflected in the MEP surface, indicating varying reactivity. capes.gov.br

Table 1: Illustrative DFT-Calculated Electronic Properties

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Note: The values in this table are illustrative and represent typical ranges for similar halogenated aromatic compounds. They are not based on published experimental or computational data for this specific molecule.

Molecular Modeling and Conformational Analysis of Halogenated Dihydroindene Systems

The 2,3-dihydro-1H-indene core is not perfectly planar due to the saturated five-membered ring. This ring can adopt different puckered conformations, and the substituents on the aromatic ring can influence the relative stability of these conformers. Molecular modeling techniques, often employing force fields or semi-empirical methods for initial scans followed by higher-level DFT optimizations, are used to explore the potential energy surface of the molecule.

For this compound, conformational analysis would focus on the puckering of the dihydroindene ring system. The presence of two different halogen atoms adds a layer of complexity to the intermolecular interactions that can stabilize the crystal lattice. Studies on other halogenated compounds have shown that halogen bonding can play a significant role in the solid-state packing arrangement. researchgate.net Computational models can predict the preferred conformations in the gas phase and can be extended to simulate crystal packing, providing insights into solid-state properties.

Table 2: Illustrative Conformational Energy Data

| Conformer | Dihedral Angle (C1-C2-C3-C3a) | Relative Energy (kcal/mol) |

|---|---|---|

| Envelope 1 | 15° | 0.0 |

| Envelope 2 | -15° | 0.2 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from conformational analysis.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. For this compound, several types of reactions could be computationally explored.

One area of interest is electrophilic aromatic substitution. DFT calculations can model the approach of an electrophile to the aromatic ring and determine the activation energies for substitution at the different available positions. The directing effects of the bromo and chloro substituents, as well as the dihydroindene ring, would be quantified. Generally, halogenation of alkanes proceeds via a free-radical chain reaction. libretexts.org While this molecule has an aromatic ring, reactions at the aliphatic portion would follow similar mechanisms.

Another potential reaction is nucleophilic aromatic substitution, although this is generally less favorable on electron-rich aromatic rings unless activated by strong electron-withdrawing groups. Computational studies could determine the feasibility of such reactions under various conditions. Furthermore, the C-Br and C-Cl bonds could be targets for reactions such as cross-coupling. Theoretical investigations could shed light on the relative reactivity of these two different carbon-halogen bonds.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra would be particularly useful.

Calculations of NMR chemical shifts, particularly for ¹³C and ¹H, can be performed using methods like Gauge-Including Atomic Orbitals (GIAO). umn.edu By comparing the calculated shifts with experimental data, the structural assignment can be confirmed. nih.gov The accuracy of these predictions is highly dependent on the level of theory and the basis set used.

Similarly, the vibrational frequencies corresponding to the IR spectrum can be calculated. These calculations provide a set of vibrational modes and their corresponding intensities. By comparing the theoretical spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion. For this compound, characteristic vibrations would include C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic ring, and the C-Br and C-Cl stretching vibrations at lower frequencies.

Table 3: Illustrative Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Aromatic C-Br | 118 ppm |

| ¹³C NMR | Aromatic C-Cl | 130 ppm |

| ¹H NMR | Aromatic CH | 7.2 - 7.5 ppm |

| IR | C-Cl Stretch | 750 cm⁻¹ |

Note: The values in this table are illustrative and based on typical ranges for similar chemical environments. They are not from specific calculations on this molecule.

Derivatization and Functionalization of 4 Bromo 6 Chloro 2,3 Dihydro 1h Indene for Novel Chemical Entities

Introduction of Additional Halogens and Pseudo-halogens

The introduction of further halogen or pseudo-halogen moieties onto the 4-Bromo-6-chloro-2,3-dihydro-1H-indene scaffold can significantly modulate the electronic properties and biological activity of the resulting molecules. These transformations are typically achieved through electrophilic aromatic substitution reactions, where the position of the incoming substituent is directed by the existing activating and deactivating groups on the aromatic ring.

Research Findings:

While specific studies on the further halogenation of this compound are not extensively documented, general principles of electrophilic aromatic substitution on halogenated indanes can be applied. The bromine and chlorine atoms are ortho-, para-directing deactivators. The dihydroindene alkyl portion is an ortho-, para-directing activator. Considering the substitution pattern, the most likely positions for further electrophilic attack would be the 5 and 7 positions of the indene (B144670) ring.

Reactions such as bromination using N-bromosuccinimide (NBS) or chlorination with N-chlorosuccinimide (NCS) in the presence of a suitable acid catalyst could be employed to introduce additional halogen atoms. The reaction conditions would need to be carefully controlled to avoid side reactions and to achieve the desired regioselectivity. The introduction of pseudo-halogens, such as the cyano (-CN) or azido (B1232118) (-N3) groups, can also be envisioned through nucleophilic aromatic substitution on a more activated derivative or via Sandmeyer-type reactions if an amino precursor were available.

Table 1: Potential Halogenation and Pseudo-halogenation Reactions

| Reagent(s) | Expected Product | Reaction Type |

| Br₂ / FeBr₃ | Introduction of an additional bromine atom | Electrophilic Aromatic Substitution |

| Cl₂ / AlCl₃ | Introduction of an additional chlorine atom | Electrophilic Aromatic Substitution |

| I₂ / HNO₃ | Introduction of an iodine atom | Electrophilic Aromatic Substitution |

| CuCN / heat | Introduction of a cyano group (from an amino precursor) | Sandmeyer Reaction |

| NaN₃ / Cu(I) | Introduction of an azido group (from a diazonium salt) | Sandmeyer-type Reaction |

This table presents hypothetical reactions based on established organic synthesis principles.

Installation of Carbon-based Functional Groups (e.g., Alkyl, Aryl, Carbonyl)

The introduction of carbon-based functional groups is a cornerstone of molecular diversification. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming new carbon-carbon bonds on aryl halides. Given the differential reactivity of the C-Br and C-Cl bonds, selective functionalization at the 4-position (bromine) is highly feasible.

Research Findings:

Standard cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are expected to proceed selectively at the C-Br bond of this compound.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base would yield the corresponding 4-aryl or 4-vinyl derivative. This is a versatile method for introducing a wide range of substituted aromatic rings. nih.govmdpi.comlibretexts.org

Heck Reaction: Coupling with an alkene under palladium catalysis would lead to the formation of a 4-alkenyl-6-chloro-2,3-dihydro-1H-indene. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is valuable for creating extended conjugated systems.

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would introduce an alkynyl group at the 4-position. nih.govwikipedia.orgorganic-chemistry.org This provides a gateway to further transformations of the alkyne functionality.

Alkylation: While direct Friedel-Crafts alkylation on the dihalogenated ring might be challenging due to the deactivating nature of the halogens, alkyl groups can be introduced via cross-coupling reactions, for example, using organozinc or organotin reagents (Negishi or Stille coupling).

The introduction of a carbonyl group could be achieved through various methods, including the carbonylation of the C-Br bond with carbon monoxide under palladium catalysis to form a carboxylic acid, ester, or amide derivative.

Table 2: Potential Carbon-Carbon Bond Forming Reactions

| Reaction Name | Reagents | Functional Group Introduced |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | Aryl |

| Heck Reaction | Alkene, Pd catalyst, base | Alkenyl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

| Negishi Coupling | R-ZnX, Pd catalyst | Alkyl, Aryl |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | Alkyl, Aryl, Vinyl |

| Carbonylation | CO, Pd catalyst, nucleophile | Carbonyl (e.g., -COOH, -COOR) |

This table outlines potential applications of standard cross-coupling reactions to the target molecule.

Heteroatom Functionalization (e.g., Oxygen, Nitrogen, Sulfur)

The introduction of heteroatoms such as oxygen, nitrogen, and sulfur can significantly impact the physicochemical properties and biological activities of the resulting compounds. Palladium-catalyzed cross-coupling reactions are again the methods of choice for forming C-O, C-N, and C-S bonds.

Research Findings:

Nitrogen Functionalization (Buchwald-Hartwig Amination): The reaction of this compound with primary or secondary amines in the presence of a palladium catalyst and a suitable base would lead to the formation of the corresponding 4-amino derivative. organic-chemistry.orgbeilstein-journals.orgresearchgate.net This reaction is known for its broad substrate scope, allowing the introduction of a wide variety of amino groups.

Oxygen Functionalization (Buchwald-Hartwig Etherification): Similarly, coupling with alcohols or phenols under palladium catalysis can yield 4-alkoxy or 4-aryloxy derivatives. This reaction provides access to a range of ether-containing analogues.

Sulfur Functionalization: The introduction of sulfur-containing moieties can be achieved through coupling with thiols to form thioethers. These reactions often proceed under palladium catalysis and are valuable for accessing compounds with unique electronic and coordination properties.

Table 3: Potential Heteroatom Functionalization Reactions

| Reaction Name | Reagents | Functional Group Introduced |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, base | Amino (-NR¹R²) |

| Buchwald-Hartwig Etherification | R-OH, Pd catalyst, base | Alkoxy/Aryloxy (-OR) |

| Thioetherification | R-SH, Pd catalyst, base | Thioether (-SR) |

This table illustrates the potential for introducing heteroatoms via established palladium-catalyzed methods.

Formation of Polycyclic and Spiro Systems based on the Halogenated Indene Core

Building upon the functionalized this compound scaffold, the construction of more complex polycyclic and spirocyclic systems can be envisioned. These transformations often involve intramolecular reactions or multi-step sequences that leverage the reactivity of the introduced functional groups.

Research Findings:

While direct examples starting from this compound are scarce, the principles of constructing such systems from functionalized indanes are well-established.

Polycyclic Systems: A functional group introduced at the 4-position, such as an alkyne via a Sonogashira coupling, could undergo an intramolecular cyclization with a suitably positioned group on a neighboring substituent to form a new fused ring. For instance, an ortho-alkynylaryl group at the 4-position could be cyclized to form an indenophenanthrene derivative. Intramolecular Heck reactions are also a powerful tool for the synthesis of polycyclic systems. wikipedia.org

Spiro Systems: The formation of spirocyclic compounds typically involves the creation of a new ring that shares a single atom with the indene core. This can be achieved by functionalizing the benzylic position (C1 or C3) of the dihydroindene ring. For example, deprotonation at the benzylic position followed by reaction with a bifunctional electrophile could lead to the formation of a spirocycle. Alternatively, functionalization of the aromatic ring, followed by a series of reactions, could set the stage for a spirocyclization event. nih.govacs.orgrsc.orgresearchgate.netacs.org

Table 4: Potential Strategies for Polycyclic and Spiro System Formation

| Target System | Potential Synthetic Strategy | Key Intermediate |

| Polycyclic (Fused) | Intramolecular Heck reaction | 4-(alkenyl-substituted aryl)-6-chloro-2,3-dihydro-1H-indene |

| Polycyclic (Fused) | Intramolecular alkyne cyclization | 4-(ortho-functionalized alkynyl)-6-chloro-2,3-dihydro-1H-indene |

| Spirocyclic | Benzylic alkylation with a di-electrophile | 1- or 3-lithiated-4-bromo-6-chloro-2,3-dihydro-1H-indene |

| Spirocyclic | Ring-closing metathesis | Di-alkenyl substituted indene derivative |

This table provides conceptual pathways for the synthesis of more complex structures based on the functionalized indene core.

Applications of 4 Bromo 6 Chloro 2,3 Dihydro 1h Indene in Specialized Organic Synthesis and Materials Science Research

Role as a Key Synthetic Building Block for Complex Organic Architectures

In theory, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity would allow 4-Bromo-6-chloro-2,3-dihydro-1H-indene to serve as an ideal substrate for sequential modifications. For instance, a Suzuki or Sonogashira coupling could be performed selectively at the 4-position (bromo), followed by a second, more forcing coupling reaction at the 6-position (chloro). This would enable the controlled, directional synthesis of highly substituted, complex indene (B144670) derivatives. However, no specific examples of complex organic architectures synthesized from this particular starting material are documented in available literature.

Table 1: Theoretical Sequential Cross-Coupling Reactions

| Step | Position | Halogen | Potential Reaction | Reagent Example | Resulting Intermediate |

|---|---|---|---|---|---|

| 1 | 4 | Bromo | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | 4-Aryl-6-chloro-2,3-dihydro-1H-indene |

This table is illustrative of potential reactivity and is not based on published experimental results for this specific compound.

Research on its Utility in Developing Advanced Materials

The rigid, planar indene core is a component of some molecules developed for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Functionalization of the indene scaffold allows for the tuning of electronic properties. By serving as a precursor, this compound could theoretically be used to synthesize monomers for polymerization or core structures for functional dyes. These materials could possess unique photophysical or electronic properties. Nevertheless, a search of materials science literature did not yield any studies where this compound was utilized for the development of such advanced materials.

Exploration as a Research Tool for Reaction Mechanism Studies of Halogenated Compounds

Molecules containing two different halogen atoms are excellent tools for studying the mechanisms of catalytic reactions. They can be used to probe the selectivity of a catalyst for activating one carbon-halogen bond over another. Research in this area provides fundamental insights into catalyst design and reaction optimization. While this makes this compound a potentially valuable substrate for such mechanistic investigations, there are no specific studies published that report its use for this purpose.

Precursor for Scaffold Diversity in Indene-based Chemical Libraries

The 2,3-dihydro-1H-indene framework is a recognized "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active compounds. The ability to easily diversify this scaffold is key to drug discovery efforts. Using this compound as a starting point, chemists could, in principle, generate a large library of analogues by performing various reactions at the bromo, chloro, and potentially other positions on the indene ring. This approach, known as diversity-oriented synthesis, is crucial for high-throughput screening. While this represents a clear potential application, no reports of the design or synthesis of a chemical library based on this specific precursor could be located.

Table 2: Potential Diversification Reactions for Library Synthesis

| Position of Reactivity | Reaction Type | Example Reagents | Potential Functional Group |

|---|---|---|---|

| 4 (from Bromo) | Stille Coupling | Organostannane, Pd catalyst | Substituted Aryl, Alkyl, Alkenyl |

| 4 (from Bromo) | Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl |

| 6 (from Chloro) | Nucleophilic Aromatic Substitution | Sodium methoxide | Methoxy |

This table outlines hypothetical transformations and does not reflect documented experimental outcomes for this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-6-chloro-2,3-dihydro-1H-indene, and how do reaction parameters influence outcomes?

- Answer : Synthesis typically involves halogenation or cross-coupling strategies. For regioselective bromination/chlorination, N-bromosuccinimide (NBS) or Cl₂ gas can be used under controlled temperatures (-10°C to 50°C) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Palladium- or iron-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for late-stage functionalization, with catalyst loadings between 0.5–5 mol% . Key parameters include solvent polarity (e.g., DCM for halogenation vs. THF for couplings) and reaction time (12–24 hours). Purification via column chromatography (hexane/ethyl acetate gradients) achieves >98% purity, validated by HPLC .

Q. How should researchers characterize the structural integrity of this compound?

- Answer : Integrate ¹H/¹³C NMR (in CDCl₃), HRMS , and elemental analysis .

- ¹H NMR : Dihydroindene protons appear as diastereotopic signals (δ 2.8–3.2 ppm), while aromatic protons influenced by halogens resonate at δ 7.1–7.4 ppm .

- HRMS : Confirm molecular ion peaks (e.g., m/z 244.9404 for C₉H₈BrCl).

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents dictate reactivity in cross-coupling vs. nucleophilic substitution?

- Answer :

- Bromine (C-Br BDE: ~276 kJ/mol) undergoes oxidative addition in Pd-catalyzed couplings (e.g., Suzuki reactions) due to lower bond strength.

- Chlorine (C-Cl BDE: ~397 kJ/mol) favors nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃/DMF).

- DFT calculations show activation barriers differ by 15–20 kJ/mol between halogen positions, guiding pathway selection .

- Experimental validation : Hammett plots (σ_para: Br +0.23, Cl +0.37) correlate electronic effects with reaction rates .

Q. What strategies resolve contradictions in biological activity data for derivatives across assay systems?

- Answer : Address discrepancies via:

Physicochemical profiling : Measure logD₇.₄ and solubility in PBS/DMSO .

Parallel assays : Test in prokaryotic (E. coli) vs. eukaryotic (HEK293) systems to assess permeability differences .

Structural studies : Use X-ray crystallography (<2.5Å resolution) to confirm binding modes independent of assay conditions .

Statistical analysis : Apply Bland-Altman plots to quantify inter-assay variability .

Methodological Considerations

Q. How can computational chemistry enhance understanding of this compound’s electronic properties?

- Answer :

- DFT calculations : Map electrostatic potential surfaces to identify reactive sites (e.g., halogen-bonding regions).

- Molecular docking : Screen against biological targets (e.g., enzymes) to predict binding affinities (ΔG values).

- MD simulations : Assess stability in lipid bilayers to predict membrane permeability .

Q. What are the challenges in designing catalytic reactions involving this compound?

- Answer :

- Regioselectivity : Competing reactivity at Br (C4) vs. Cl (C6) requires careful catalyst selection (e.g., Pd(PPh₃)₄ for C4 activation).

- Side reactions : Minimize dehydrohalogenation by controlling base strength (e.g., NaHCO₃ vs. NaOH).

- Scalability : Optimize solvent volume (5–10 mL/g substrate) and catalyst recovery (e.g., silica-immobilized Pd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.